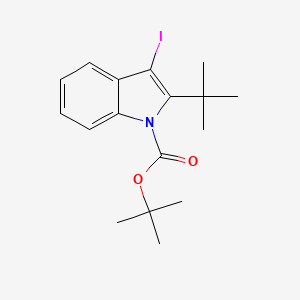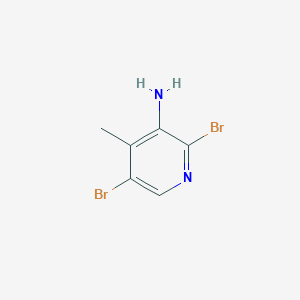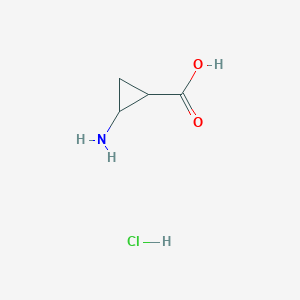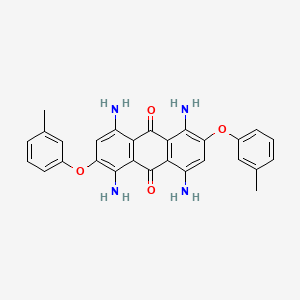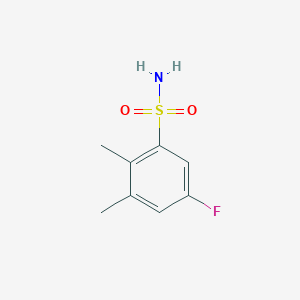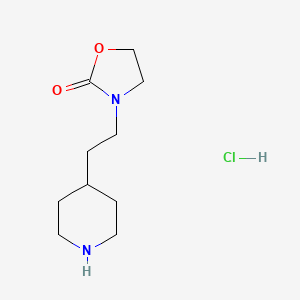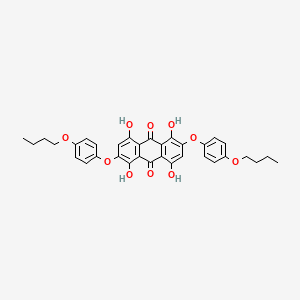
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and butoxyphenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the anthracene core, followed by the introduction of hydroxyl groups and butoxyphenoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The butoxyphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
Scientific Research Applications
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the butoxyphenoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives with hydroxyl and alkoxy substituents, such as:
- 2,6-Dihydroxyanthracene-9,10-dione
- 2,6-Bis(4-methoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione
Uniqueness
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the specific combination of butoxyphenoxy and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
87897-33-4 |
|---|---|
Molecular Formula |
C34H32O10 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2,6-bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H32O10/c1-3-5-15-41-19-7-11-21(12-8-19)43-25-17-23(35)27-29(31(25)37)33(39)28-24(36)18-26(32(38)30(28)34(27)40)44-22-13-9-20(10-14-22)42-16-6-4-2/h7-14,17-18,35-38H,3-6,15-16H2,1-2H3 |
InChI Key |
XIULUIOOLHTZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)OCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
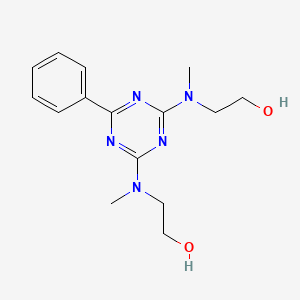
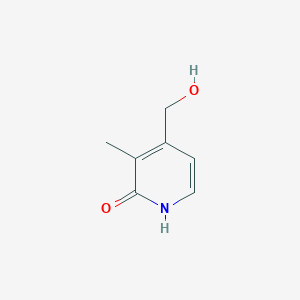
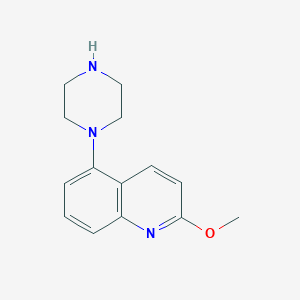
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
